molecular formula C19H21FN4O5 B2759632 ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate CAS No. 921792-50-9

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B2759632
CAS No.: 921792-50-9
M. Wt: 404.398
InChI Key: XDVOYICIZANVLG-UHFFFAOYSA-N
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Description

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a combination of fluorophenyl, methoxy, pyridazine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups can interact with hydrophobic pockets in proteins, while the pyridazine and piperazine rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5/c1-3-29-19(27)23-10-8-22(9-11-23)18(26)17-15(28-2)12-16(25)24(21-17)14-6-4-13(20)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOYICIZANVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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